4-(Furan-2-yl)-6-phenyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile;4-methylmorpholine
Description
4-(Furan-2-yl)-6-phenyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile;4-methylmorpholine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Properties
IUPAC Name |
4-(furan-2-yl)-6-phenyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile;4-methylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS.C5H11NO/c17-10-13-12(15-7-4-8-19-15)9-14(18-16(13)20)11-5-2-1-3-6-11;1-6-2-4-7-5-3-6/h1-9,12,18,20H;2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRGBUYZPUNGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1.C1=CC=C(C=C1)C2=CC(C(=C(N2)S)C#N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-6-phenyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of a base. The reaction conditions often involve refluxing in solvents like ethanol or methanol, with catalysts such as piperidine or ammonium acetate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-6-phenyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
4-(Furan-2-yl)-6-phenyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-6-phenyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The furan and phenyl groups can participate in π-π interactions, while the sulfanyl group may form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-yl)-6-phenyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile: shares similarities with other furan-containing compounds, such as furan-2-ylmethanone derivatives and benzofuran-based Schiff bases.
Unique Features: The presence of the dihydropyridine core and the specific arrangement of functional groups make this compound unique, offering distinct chemical and biological properties compared to its analogs.
List of Similar Compounds
- Furan-2-ylmethanone derivatives
- Benzofuran-based Schiff bases
- Nitrofurantoin analogues
By understanding the detailed properties and applications of 4-(Furan-2-yl)-6-phenyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile, researchers can explore its potential in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
